molecular formula C16H13BrO2 B2442258 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde CAS No. 79844-41-0

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde

Cat. No.: B2442258
CAS No.: 79844-41-0
M. Wt: 317.182
InChI Key: BQOMLOURFBRIGZ-QPJJXVBHSA-N
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Description

Background and Significance of Aryl Ether-Benzaldehyde Hybrids

Aryl ether-benzaldehyde hybrids represent a critical class of organic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Benzaldehyde derivatives, characterized by their aromatic aldehyde functional group, serve as versatile intermediates in synthesizing bioactive molecules, polymers, and fine chemicals. The incorporation of aryl ether linkages enhances molecular stability and modulates electronic properties, enabling tailored interactions in catalytic systems and drug-receptor binding. For instance, phenolic ethers are foundational in antibiotics like vancomycin and antitumor agents such as bouvardin, while benzaldehyde’s role as a flavoring agent and solvent underscores its industrial relevance.

The hybridization of benzaldehyde with aryl ethers introduces steric and electronic effects that influence reactivity. For example, electron-withdrawing substituents like bromine alter electrophilic substitution patterns, while conjugated systems (e.g., cinnamyloxy groups) enhance photophysical properties. Such structural modifications are pivotal in developing advanced materials, including photoinitiators and electrochemical biosensors.

Chemical Context of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde

This compound (CAS: 79844-41-0) is a structurally complex benzaldehyde derivative featuring:

  • A bromo substituent at the 5-position of the benzaldehyde core, enhancing electrophilic reactivity.
  • A cinnamyloxy group [(2E)-3-phenylprop-2-enyloxy] at the 2-position, introducing π-conjugation and stereochemical specificity.

The compound’s molecular formula (C₁₆H₁₃BrO₂) and weight (317.18 g/mol) reflect its hybrid architecture. The E-configuration of the cinnamyloxy group ensures planar geometry, facilitating intermolecular interactions in crystal packing or supramolecular assemblies. Key spectral data, such as the InChIKey BQOMLOURFBRIGZ-QPJJXVBHSA-N, provide identifiers for structural validation.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₁₆H₁₃BrO₂
Molecular Weight 317.18 g/mol
CAS Number 79844-41-0
SMILES Notation BrC1=CC(=C(C=C1)OC/C=C/C2=CC=CC=C2)C=O
Key Functional Groups Aldehyde, Bromo, Cinnamyloxy

Research Objectives and Knowledge Gaps

Current research aims to:

  • Optimize synthetic routes for this compound, addressing challenges in stereoselectivity and yield.
  • Elucidate structure-activity relationships (SARs) to correlate its electronic profile with biological or catalytic performance.
  • Explore applications in photoredox catalysis and anticancer drug development, building on precedents in quinoline hybrids.

Critical knowledge gaps include:

  • Limited data on photochemical behavior , despite benzaldehyde’s known role as a photoinitiator.
  • Unresolved synthetic bottlenecks in scaling up cinnamyloxy-benzaldehyde derivatives.
  • Sparse studies on electrochemical properties , despite analogs’ use in biosensors.

Properties

IUPAC Name

5-bromo-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMLOURFBRIGZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde typically involves the following steps:

    Alkylation: The phenylprop-2-enyl group is introduced via an alkylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzoic acid.

    Reduction: 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:

  • Alkylation Reactions: Used to introduce additional functional groups.
  • Aldehyde Transformations: Can be converted into other derivatives such as acids or alcohols.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of chalcones, which include compounds like this compound, possess significant antimicrobial effects against pathogenic bacteria and fungi .
  • Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation. It may interact with specific cellular targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .

Pharmaceutical Development

The compound is being explored as a lead candidate for new therapeutic agents due to its potential efficacy in treating various diseases:

  • Cancer Treatment: Its mechanism of action may involve the inhibition of key enzymes linked to tumor growth and metastasis.
  • Anti-inflammatory Applications: Research suggests that similar compounds can modulate inflammatory pathways, providing a basis for exploring their use in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on chalcone derivatives demonstrated that compounds similar to this compound showed promising results against multidrug-resistant bacterial strains. The study utilized various in vitro assays to evaluate the minimum inhibitory concentrations (MICs) of these compounds .
  • Anticancer Mechanism Investigation:
    Research focusing on the anticancer properties of this compound revealed its ability to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways. This was determined using flow cytometry and Western blot analysis to assess protein expression related to cell survival and death .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of the phenylprop-2-enyl group.

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the phenylprop-2-enyl group.

Uniqueness

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde is unique due to the presence of the phenylprop-2-enyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde (CAS 79844-41-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis pathways, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrO2C_{16}H_{13}BrO_2, with a molecular weight of 317.18 g/mol. The compound features a bromine atom, an aldehyde group, and a phenylpropene moiety, contributing to its unique reactivity and biological profile.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of Chalcone Derivatives : The initial step often includes the reaction between appropriate aldehydes and ketones under basic conditions to form chalcone derivatives.
  • Bromination : The introduction of the bromine substituent can be achieved through electrophilic aromatic substitution reactions.
  • Final Modification : The compound can be further modified to enhance its biological activity or solubility.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on flavonoid derivatives have shown that certain substitutions can enhance cytotoxicity against various cancer cell lines, including non-small cell lung cancer (A549) cells .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Mechanism of Action
5-Bromo ChalconeTBDInduces apoptosis via mitochondrial pathways
6l (Flavonol)0.46Apoptosis through caspase activation
5-Fluorouracil4.98Inhibition of DNA synthesis

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways, as evidenced by changes in the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

Chalcone derivatives have demonstrated broad-spectrum antimicrobial activities. The presence of the α,β-unsaturated carbonyl group in chalcones is critical for their interaction with microbial targets, leading to inhibition of growth in various bacterial strains .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Bromo ChalconeStaphylococcus aureusTBD
Other ChalconesE. coliTBD

Case Studies and Research Findings

  • Flavonoid Synthesis and Activity : A study synthesized various flavonoid compounds, including derivatives related to chalcones. These compounds were tested against A549 cells, revealing that specific substitutions significantly enhanced their anticancer activity .
  • Mechanistic Insights : Detailed investigations into the apoptotic pathways activated by chalcone derivatives have shown that they can modulate key signaling pathways involved in cancer cell survival .
  • Comparative Studies : Research comparing the efficacy of different chalcone derivatives has highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde?

  • Methodological Answer : A common synthesis involves reacting 5-bromo-2-hydroxybenzaldehyde with (2E)-3-phenylprop-2-enyl bromide under basic conditions. Evidence from analogous reactions (e.g., 5-bromo-2-hydroxybenzaldehyde derivatives) suggests using acetone as a solvent, sodium hydroxide as a base, and stirring for ~6 hours. After neutralization (pH ~6), the product is purified via recrystallization from dichloromethane, yielding ~85% . Key parameters include stoichiometric control (e.g., 5 mmol substrate, 6 mmol base) and temperature optimization (room temperature for condensation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Essential for confirming stereochemistry and bond angles. Studies on similar brominated benzaldehydes (e.g., 2-bromo-5-fluorobenzaldehyde) use single-crystal XRD at low temperatures (123–125 K) to minimize thermal motion artifacts. Data refinement includes riding models for H-atoms (C–H 0.95–0.99 Å) with R factors <0.05 for reliability .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the (2E)-configured propenyl group (characteristic coupling constants: J=1216HzJ = 12–16 \, \text{Hz}) and aldehyde proton (~10 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 331.02 for C16_{16}H13_{13}BrO2_2) .

Q. What are common impurities in its synthesis, and how are they identified?

  • Methodological Answer :

  • Unreacted Starting Materials : Residual 5-bromo-2-hydroxybenzaldehyde can be detected via TLC (Rf_f comparison) or HPLC retention times.
  • Isomeric Byproducts : (2Z)-isomers may form during propenylation; these are distinguishable via 1H^{1}\text{H} NMR (cis/trans coupling constants) or IR spectroscopy (C=O stretching frequency shifts) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., XRD vs. NMR) be resolved?

  • Methodological Answer : Discrepancies between XRD and NMR data often arise from dynamic effects (e.g., conformational flexibility in solution). To resolve this:

  • Perform variable-temperature NMR to assess rotational barriers of the propenyl group.
  • Compare XRD-derived torsion angles (e.g., −179.5° for the aldehyde group in solid state ) with DFT-optimized gas-phase structures.
  • Use NOESY NMR to detect through-space interactions between the propenyl phenyl ring and benzaldehyde protons .

Q. What strategies optimize reaction yield and purity for scaled-up synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace acetone with DMF for higher solubility of aromatic intermediates, reducing side reactions.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • In Situ Monitoring : Use inline FTIR to track aldehyde consumption and optimize reaction termination .

Q. How can computational modeling predict reactivity in downstream applications?

  • Methodological Answer :

  • DFT Calculations : Use crystallographic coordinates (bond lengths: C–Br ~1.89 Å, C=O ~1.21 Å ) to model electrophilic sites (e.g., aldehyde carbon).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) by analyzing electrostatic potential maps.
  • Kinetic Modeling : Apply Marcus theory to predict electron-transfer behavior in photochemical reactions .

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